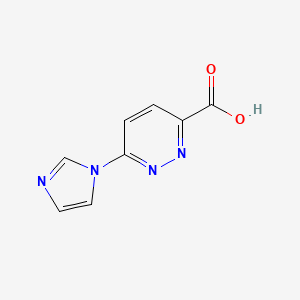

6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-imidazol-1-ylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDHNJSBVURTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610278-97-2 | |

| Record name | 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-to-Z Elucidation of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of the novel heterocyclic compound, 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It details the underlying scientific rationale for each experimental choice, integrating a suite of analytical techniques—from synthesis and purification to advanced spectroscopic analysis and final structural confirmation by X-ray crystallography. By presenting a self-validating system of protocols and interpreting hypothetical, yet realistic, data, this guide serves as an authoritative reference for the rigorous characterization of complex N-heterocyclic molecules.

Introduction: The Rationale for Rigorous Elucidation

The fusion of pyridazine and imidazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a known pharmacophore present in various drugs, while the imidazole ring is a crucial component of many biological molecules, including the amino acid histidine. The combination of these two systems in this compound (Molecular Formula: C₈H₆N₄O₂, Molecular Weight: 190.16 g/mol ) results in a molecule with a unique electronic and structural profile, making it a compelling target for drug discovery programs.[1][2]

Accurate and unambiguous structure determination is the bedrock upon which all further research—be it pharmacological, toxicological, or metabolic—is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially unsafe clinical candidates. This guide, therefore, emphasizes a multi-pronged, synergistic approach to structural analysis, ensuring the highest level of confidence in the final assigned structure.

Synthesis and Purification: The Foundation of Quality Data

The journey to structure elucidation begins with the synthesis of the target compound. A plausible synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, where the imidazole anion displaces a suitable leaving group (e.g., a halogen) from a pyridazine-3-carboxylic acid derivative.

Synthetic Protocol

A robust synthesis could be adapted from known procedures for similar N-arylations.[3]

-

Preparation of Imidazole Anion: To a stirred solution of imidazole (1.1 equivalents) in anhydrous Dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt of imidazole.

-

Nucleophilic Substitution: Add a solution of 6-chloropyridazine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 80-90 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is quenched with water and acidified with HCl (1M) to precipitate the product. The crude solid is then collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound as a solid.

Importance of Purity

The "Trustworthiness" pillar of our scientific approach demands an analytically pure sample. Impurities, even in small amounts, can introduce extraneous signals in spectroscopic analyses, leading to ambiguous or incorrect interpretations. High-Performance Liquid Chromatography (HPLC) is employed to confirm the purity of the final compound, aiming for ≥97% purity before proceeding with structural analysis.[2]

Spectroscopic Analysis: Assembling the Structural Puzzle

With a pure sample in hand, we deploy a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and cross-validated assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers initial structural clues through its fragmentation pattern.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) in positive and negative ion modes.

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analysis: Infuse the sample solution into the ESI source.

Expected Data & Interpretation: For C₈H₆N₄O₂, the exact mass is 190.0491. HRMS should confirm this with high accuracy.

-

Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 191.0563.[4]

-

Negative Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 189.0418.[4]

A key fragmentation pathway in carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da).[5] The fragmentation of the heterocyclic core can also provide valuable structural information.[6][7]

Table 1: Hypothetical HRMS Fragmentation Data

| Ion | Observed m/z | Calculated m/z | Assignment |

| [M+H]⁺ | 191.0564 | 191.0563 | Parent Ion |

| [M-H₂O+H]⁺ | 173.0458 | 173.0458 | Loss of Water |

| [M-COOH+H]⁺ | 146.0614 | 146.0614 | Loss of Carboxyl Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.[8][9]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like -COOH and N-H).[10]

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

-

2D Experiments: Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish connectivity.[11][12]

Data Interpretation: A Step-by-Step Approach

-

Step 1: ¹H NMR Analysis The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For our target molecule, we expect to see signals for the pyridazine and imidazole rings. The carboxylic acid proton will likely be a broad singlet at a high chemical shift (>12 ppm).

-

Step 2: ¹³C NMR Analysis The ¹³C NMR spectrum shows the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm).[13] Carbons in the heterocyclic rings will appear in the aromatic region (approx. 110-160 ppm).

-

Step 3: HSQC - Direct C-H Correlations The HSQC experiment correlates each proton signal with the carbon to which it is directly attached.[14] This allows for the unambiguous pairing of proton and carbon signals, creating C-H units.

-

Step 4: COSY - H-H Correlations The COSY spectrum reveals which protons are coupled to each other (typically protons on adjacent carbons). This helps to piece together fragments of the molecule. For instance, it will show the connectivity between the two protons on the pyridazine ring.

-

Step 5: HMBC - Long-Range C-H Correlations The HMBC experiment is crucial for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For example, the protons on the imidazole ring will show HMBC correlations to the carbon on the pyridazine ring to which the imidazole is attached, thus confirming the connectivity between the two rings.

Table 2: Hypothetical NMR Data (400 MHz, DMSO-d₆)

| Position | δ ¹H (ppm), mult., J (Hz) | δ ¹³C (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| COOH | 13.5 (br s, 1H) | 165.8 | C3, C4 |

| H4 | 8.25 (d, J=8.8, 1H) | 128.5 | C3, C5, C6 |

| H5 | 8.05 (d, J=8.8, 1H) | 122.1 | C3, C4, C6 |

| H2' | 8.50 (s, 1H) | 138.2 | C4', C5', C6 |

| H4' | 7.80 (s, 1H) | 130.5 | C2', C5', C6 |

| H5' | 7.20 (s, 1H) | 117.9 | C2', C4' |

| C3 | - | 145.3 | - |

| C6 | - | 155.0 | - |

// Nodes for the molecule structure N1 [label="N", pos="0,1!", fontsize=12]; N2 [label="N", pos="0.87,0.5!", fontsize=12]; C3 [label="C3", pos="1.73,1!", fontsize=12]; C4 [label="C4", pos="1.73,2!", fontsize=12]; C5 [label="C5", pos="0.87,2.5!", fontsize=12]; C6 [label="C6", pos="0,2!", fontsize=12];

COOH_C [label="C", pos="2.6,0.5!", fontsize=12]; COOH_O1 [label="O", pos="3.4,1!", fontsize=12]; COOH_O2 [label="OH", pos="2.6,-0.5!", fontsize=12];

N1_prime [label="N1'", pos="-0.87,2.5!", fontsize=12]; C2_prime [label="C2'", pos="-1.73,2!", fontsize=12]; N3_prime [label="N3'", pos="-1.73,1!", fontsize=12]; C4_prime [label="C4'", pos="-0.87,0.5!", fontsize=12]; C5_prime [label="C5'", pos="-0.4,1.5!", fontsize=12];

// Edges for bonds edge [penwidth=1.5]; N1 -- N2 [color="#34A853"]; N2 -- C3 [color="#34A853"]; C3 -- C4 [color="#34A853"]; C4 -- C5 [color="#34A853"]; C5 -- C6 [color="#34A853"]; C6 -- N1 [color="#34A853"];

C3 -- COOH_C [color="#34A853"]; COOH_C -- COOH_O1 [style=double, color="#34A853"]; COOH_C -- COOH_O2 [color="#34A853"];

C6 -- N1_prime [color="#34A853"]; N1_prime -- C2_prime [color="#34A853"]; C2_prime -- N3_prime [color="#34A853"]; N3_prime -- C4_prime [color="#34A853"]; C4_prime -- C5_prime [style=double, color="#34A853"]; C5_prime -- N1_prime [color="#34A853"];

// HMBC Correlations edge [style=dashed, color="#EA4335", constraint=false, len=1.5]; H4_label [label="H4", pos="2.4,2.5!", fontcolor="#4285F4"]; H5_label [label="H5", pos="0.87,3.2!", fontcolor="#4285F4"]; H2_prime_label [label="H2'", pos="-2.4,2.5!", fontcolor="#4285F4"];

H4_label -> C3; H4_label -> C6; H5_label -> C3; H5_label -> C6; H2_prime_label -> C6; H2_prime_label -> C4_prime; } enddot Caption: Key HMBC correlations confirming ring connectivity.

X-ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a three-dimensional model of the molecule.[15][16]

Crystallization Protocol

Obtaining high-quality single crystals is often the most challenging step.[17] A screening of various crystallization techniques is recommended.

Protocol: Slow Evaporation

-

Solvent Selection: Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like DMF/water).

-

Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter.

-

Setup: Cover the vial with a cap containing a small pinhole to allow for very slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial over several days to weeks for the formation of single crystals suitable for diffraction.

Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an X-ray beam.[15] The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.[18][19][20] The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions, offering definitive proof of the proposed chemical structure.

Conclusion: A Unified and Validated Approach

The structural elucidation of a novel molecule like this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By following a logical progression from high-purity synthesis to comprehensive spectroscopic analysis, and culminating in X-ray crystallographic confirmation, researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous, self-validating approach is fundamental to advancing the fields of chemical research and drug development.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C8H6N4O2) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. X-Ray Structures of Some Heterocyclic Sulfones [mdpi.com]

- 19. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (CAS No: 610278-97-2). This heterocyclic compound serves as a critical building block in medicinal chemistry, most notably in the development of G protein-coupled receptor 119 (GPR119) modulators for the potential treatment of type 2 diabetes and related metabolic disorders. This document consolidates available experimental and predicted data, outlines a representative synthetic protocol, and discusses the rationale behind its utilization in drug discovery programs.

Introduction

This compound is a bifunctional molecule featuring a pyridazine core substituted with an imidazole ring and a carboxylic acid group. This unique arrangement of nitrogen-containing heterocycles and a carboxylic acid moiety imparts specific electronic and steric properties that make it a valuable synthon in the construction of complex bioactive molecules. The presence of multiple hydrogen bond donors and acceptors, along with its rigid scaffold, allows for precise interactions with biological targets.

Its primary significance in the field of drug development lies in its role as a key intermediate for GPR119 agonists.[1] GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[2] Activation of GPR119 has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes mellitus and obesity.[2] The structural features of this compound are well-suited for elaboration into potent and selective GPR119 modulators.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the drug-like properties of its derivatives. The following section details the known and predicted properties of this compound.

General and Predicted Properties

While experimental data for some properties of this specific molecule are limited in publicly accessible literature, a combination of available data and in silico predictions provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 610278-97-2 | Amerigo Scientific[3] |

| Molecular Formula | C₈H₆N₄O₂ | Amerigo Scientific[3] |

| Molecular Weight | 190.16 g/mol | Amerigo Scientific[3] |

| Predicted XlogP | -0.2 | PubChem[1] |

| Predicted pKa (strongest acidic) | 3.9 (Carboxylic Acid) | ChemAxon |

| Predicted pKa (strongest basic) | 4.8 (Imidazole N) | ChemAxon |

| Predicted Aqueous Solubility | 2.5 g/L (at pH 7) | ChemAxon |

Note: Predicted values are generated using reputable cheminformatics software and should be considered as estimates. Experimental verification is recommended.

The predicted low lipophilicity (XlogP of -0.2) and moderate aqueous solubility are consistent with the presence of multiple polar functional groups. The predicted pKa values indicate that the carboxylic acid will be deprotonated at physiological pH, while the imidazole ring will be partially protonated, contributing to the molecule's overall charge and solubility profile.

Spectral Data (Predicted)

To aid in the identification and characterization of this compound, predicted NMR and IR spectral data are provided below. These predictions are based on computational models and serve as a guide for experimental analysis.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

13.5 (s, 1H, COOH)

-

9.2 (s, 1H, Imidazole C2-H)

-

8.5 (d, J=9.0 Hz, 1H, Pyridazine H)

-

8.2 (d, J=9.0 Hz, 1H, Pyridazine H)

-

7.8 (s, 1H, Imidazole C4/5-H)

-

7.1 (s, 1H, Imidazole C4/5-H)

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

165.0 (C=O)

-

158.0 (Pyridazine C)

-

150.0 (Pyridazine C)

-

138.0 (Imidazole C2)

-

130.0 (Pyridazine CH)

-

125.0 (Imidazole C4/5)

-

120.0 (Pyridazine CH)

-

118.0 (Imidazole C4/5)

Predicted Key IR Absorptions (cm⁻¹):

-

3100-2500 (O-H stretch, carboxylic acid)

-

1720-1700 (C=O stretch, carboxylic acid)

-

1600-1450 (C=N and C=C stretching, aromatic rings)

-

1300-1200 (C-N stretching)

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction followed by functional group manipulation. A plausible synthetic route, based on established methodologies for similar pyridazine derivatives, is outlined below.

Representative Synthetic Protocol

This protocol describes a two-step synthesis starting from a commercially available dichloropyridazine derivative.

Step 1: Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate

-

To a solution of methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add imidazole (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Suspend methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate (1.0 eq) in a mixture of a suitable solvent such as methanol or tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH, 2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC or LC-MS.

-

Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid, such as 1N hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

References

An In-depth Technical Guide to 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (CAS 610278-97-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is a heterocyclic organic compound that has emerged as a significant building block in contemporary medicinal chemistry. Its unique molecular architecture, featuring both a pyridazine and an imidazole ring, positions it as a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of modulators for key biological targets, including G protein-coupled receptor 119 (GPR119) and the stimulator of interferon genes (STING) pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 610278-97-2 | [1] |

| Molecular Formula | C₈H₆N₄O₂ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Monoisotopic Mass | 190.04907 Da | [2] |

| Predicted XlogP | -0.2 | [2] |

| Appearance | Off-white to light yellow solid (predicted) | General observation for similar compounds |

| Melting Point | >250 °C (for the related 6-Amino-pyridazine-3-carboxylic acid) | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | General chemical principles |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 191.05635 |

| [M+Na]⁺ | 213.03829 |

| [M-H]⁻ | 189.04179 |

(Data predicted by computational models)[2]

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that leverages the reactivity of pyridazine precursors. While specific patents detailing a large-scale synthesis were not identified, a reliable laboratory-scale synthesis has been reported in the context of developing STING agonists.

Proposed Synthesis Pathway

A plausible and documented synthesis route begins with commercially available starting materials and proceeds through key intermediates.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from Literature)

This protocol is based on the synthesis of intermediate 1-7a as described in "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity"[3].

Step 1: Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate

-

To a solution of methyl 6-chloropyridazine-3-carboxylate in dimethylformamide (DMF), add imidazole and potassium carbonate (K₂CO₃).

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution in an ice bath and add lithium hydroxide monohydrate (LiOH·H₂O).

-

Stir the reaction mixture, allowing it to warm to room temperature, for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Applications in Drug Discovery

This molecule serves as a crucial intermediate in the synthesis of compounds targeting significant pathways in metabolic and autoimmune diseases.

Precursor for GPR119 Modulators

This compound is a key reactant in the preparation of G protein-coupled receptor 119 (GPR119) modulators[4]. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and obesity. Activation of GPR119 leads to increased levels of intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

The carboxylic acid moiety of the title compound provides a reactive handle for amide bond formation, allowing for its conjugation to various amine-containing fragments to generate a library of potential GPR119 agonists.

Caption: Role as a precursor for GPR119 modulators.

Scaffold for STING Agonists

Recent groundbreaking research has identified derivatives of this compound as potent agonists of the Stimulator of Interferon Genes (STING) pathway[3][4]. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a type I interferon response. Activation of STING has shown significant therapeutic potential in oncology by promoting anti-tumor immunity.

The STING signaling cascade is a well-orchestrated process that leads to the production of pro-inflammatory cytokines and interferons.

Caption: Simplified STING signaling pathway.

While the parent compound, this compound, serves as the foundational scaffold, further modifications, such as the synthesis of amide derivatives, are necessary to achieve potent STING agonism[3]. The pyridazine and imidazole moieties likely play a crucial role in orienting the molecule within the STING binding pocket, while the appended groups engage in key interactions to stabilize the active conformation of the STING protein.

Experimental Protocols

The following is a generalized protocol for an in vitro STING activation assay, which can be adapted to test derivatives of this compound.

STING Reporter Assay in THP-1 Cells

This assay utilizes a human monocytic cell line (THP-1) engineered to express a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an interferon-stimulated response element (ISRE).

Materials:

-

THP-1-Blue™ ISG cells (or equivalent)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

Positive control (e.g., cGAMP)

-

QUANTI-Blue™ Solution (or equivalent SEAP detection reagent)

-

96-well plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Plating: Seed THP-1-Blue™ ISG cells into a 96-well plate at a density of approximately 100,000 cells per well in 180 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 20 µL of the diluted compounds to the respective wells. Include wells with a positive control (cGAMP) and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 18-24 hours.

-

SEAP Detection:

-

Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate the plate at 37 °C for 1-3 hours, or until a color change is visible.

-

-

Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.

-

Data Analysis: Determine the EC₅₀ value for each compound by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: Based on data for related pyridazine carboxylic acids, this compound is likely to be classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[5][6].

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule of significant interest to the drug discovery community. Its utility as a versatile scaffold for generating GPR119 modulators and, more recently, potent STING agonists highlights its importance. The synthetic accessibility and the reactive carboxylic acid handle make it an ideal starting point for the exploration of new chemical space. As research into metabolic disorders and immuno-oncology continues to advance, the demand for innovative molecular building blocks like this compound is likely to grow, paving the way for the development of next-generation therapeutics.

References

- 1. Novel 3-substituted N-methylcarbazole-imidazolium salt derivatives: Synthesis and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 4. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Union of Pyridazine and Imidazole in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic Acid Derivatives

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] Among these, the pyridazine and imidazole rings stand out for their versatile chemical properties and ability to engage in crucial molecular interactions with biological targets.[3] The pyridazine ring, a six-membered diazine, is a key structural feature in drugs targeting a range of conditions, from hypertension to cancer.[3] Its two adjacent nitrogen atoms are potent hydrogen bond acceptors, enabling strong and specific binding to protein active sites.[3] The imidazole ring, a five-membered aromatic heterocycle, is also a cornerstone of medicinal chemistry, capable of acting as a hydrogen bond donor, acceptor, or a coordinating ligand for metal ions.

The strategic combination of these two moieties into the this compound scaffold creates a unique molecular architecture. This framework presents a rich array of functionalities: the carboxylic acid group for strong ionic interactions or amide derivatization, the pyridazine nitrogens for hinge-binding in kinases, and the imidazole ring for further interactions and as a vector for substitution. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising class of compounds, with a focus on their development as modulators of key therapeutic targets in immunology and oncology.

Part 1: Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound derivatives typically follows a convergent strategy. The initial focus is on constructing a suitably functionalized pyridazine-3-carboxylic acid intermediate, which is then coupled with imidazole.

General Synthetic Strategies

The most common approach involves a nucleophilic aromatic substitution (SNAr) reaction. This begins with a di-substituted pyridazine, such as 3,6-dichloropyridazine. One chlorine atom serves as a handle for introducing the imidazole ring, while the other is converted into the carboxylic acid moiety.

A representative pathway proceeds as follows:

-

Carboxylation: 3,6-dichloropyridazine can be reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst to form a pyridazine-3-carboxylate ester.[4] Alternatively, a methyl group at the 3-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or potassium dichromate.[5]

-

Imidazole Coupling: The remaining chlorine atom at the 6-position is then displaced by imidazole. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, often with the aid of a base such as potassium carbonate to facilitate the nucleophilic attack.

-

Ester Hydrolysis: The final step involves the hydrolysis of the ester group to the desired carboxylic acid, usually under basic conditions with reagents like lithium hydroxide (LiOH), followed by acidic workup.[6]

Detailed Experimental Protocol: General Synthesis

The following is a generalized, representative protocol for the synthesis of the core scaffold.

Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in methanol, add palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base such as triethylamine (2.5 eq).

-

Pressurize the reaction vessel with carbon monoxide (e.g., 50 psi).

-

Heat the mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield methyl 6-chloropyridazine-3-carboxylate.[7]

Step 2: Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate

-

In a sealed vial, combine methyl 6-chloropyridazine-3-carboxylate (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

-

Heat the mixture at 100-120 °C for 4-8 hours until the starting material is consumed (monitored by LC-MS).

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify via column chromatography to afford the desired product.

Step 3: Synthesis of this compound

-

Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by LC-MS.

-

Once complete, acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).

-

Dry the combined organic extracts and concentrate to yield the final this compound.[6][8]

Synthetic Workflow Diagram

Caption: General synthetic route to the core scaffold.

Part 2: Biological Evaluation and Structure-Activity Relationships (SAR)

This scaffold has proven to be a versatile template for developing potent modulators of distinct biological targets, most notably in immunology and oncology.

As STING Agonists for Cancer Immunotherapy

The STING Pathway: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system.[9] Activation of STING in immune cells, particularly dendritic cells, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the priming of a robust anti-tumor T-cell response. Consequently, STING agonists are highly sought after as cancer immunotherapeutics.[9]

Discovery and SAR: The this compound scaffold was identified as a potent STING agonist through systematic structural optimization.[8] Analysis of the co-crystal structure of other agonists bound to STING revealed a compact, unoccupied space around the core ring system, suggesting that introducing substituents could enhance activity.[8]

Replacing a pyridazine ring in a known agonist with an imidazole ring maintained the key water-mediated hydrogen-bond network crucial for binding while providing a vector for substitution.[8] This led to the design of compounds like A4 , a potent STING agonist with excellent activity in both human and mouse cell lines.[8][9]

Key SAR Insights:

-

Imidazole Substitution: Introducing a small, electronegative substituent like fluorine onto the imidazole ring was found to be critical for high potency. Larger groups or electron-donating groups resulted in a significant loss of activity.[8]

-

Carboxylic Acid: The carboxylic acid group is essential for activity, forming conserved interactions with key residues in the STING binding pocket.

-

Amide Derivatives: The carboxylic acid can be converted to various amides to modulate pharmacokinetic properties. For instance, amide-linked basic groups can improve solubility and cell-based potency.[10]

| Compound | Imidazole Substituent | hSTING EC50 (μM) | mSTING EC50 (μM) |

| Parent | H | 0.36 | >25 |

| A2 | Methyl | >25 | >25 |

| A4 | Fluoro | 0.06 | 14.15 |

| A3 | Trifluoromethyl | >25 | >25 |

| Data synthesized from literature reports for illustrative purposes.[8] |

STING Signaling Pathway

Caption: Simplified STING signaling pathway activation.

Detailed Bioassay Protocol: STING Reporter Assay

Objective: To measure the activation of the STING pathway by test compounds in a cellular context.

Cell Line: THP-1 Dual™ KI-hSTING-R232 cells, which express an Lucia luciferase reporter gene under the control of an ISG54 promoter (an IRF-inducible promoter).

Methodology:

-

Cell Plating: Seed THP-1 reporter cells in a 96-well plate at a density of 100,000 cells per well in their recommended culture medium.

-

Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations (ensure final DMSO concentration is <0.5%).

-

Cell Treatment: Add the diluted compounds to the plated cells. Include a positive control (e.g., cGAMP) and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37 °C in a 5% CO2 incubator for 18-24 hours.

-

Luciferase Assay:

-

Transfer a small volume (e.g., 20 µL) of the cell supernatant to a white-walled 96-well plate.

-

Add a luciferase assay reagent (e.g., QUANTI-Luc™) to each well according to the manufacturer's instructions.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (vehicle control) from all readings.

-

Normalize the data to the positive control.

-

Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

As Kinase Inhibitors for Oncology

While direct examples of the title scaffold as kinase inhibitors are emerging, the closely related fused imidazo[1,2-b]pyridazine system is a well-established and highly successful template for potent kinase inhibitors.[11][12] The principles of molecular recognition and SAR from this system are directly applicable.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] Kinase inhibitors typically function by competing with ATP for binding in the enzyme's active site, thereby blocking downstream signaling pathways that drive cell proliferation and survival.

Discovery and SAR of Imidazo[1,2-b]pyridazines: High-throughput screening campaigns identified the imidazo[1,2-b]pyridazine core as a potent inhibitor of kinases such as I-kappa B kinase beta (IKKβ) and Glycogen Synthase Kinase-3β (GSK-3β).[11][12]

Key SAR Insights:

-

Hinge Binding: The pyridazine nitrogen atoms are critical for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved interaction for many ATP-competitive inhibitors.

-

Substitutions at the 3- and 6-positions: Optimization of substituents at these positions is key to achieving high potency and selectivity. For example, in IKKβ inhibitors, specific aromatic or heteroaromatic groups at the 3-position and small alkyl or cyano groups at the 6-position were found to enhance activity.[11]

-

Solvent Front Interactions: Groups extending from the core scaffold can interact with the solvent-exposed region, providing opportunities to fine-tune properties like solubility and cell permeability without sacrificing core binding affinity.

| Scaffold | Kinase Target | Key Substituents | IC50 (nM) |

| Imidazo[1,2-b]pyridazine | IKKβ | Optimized 3- and 6-positions | < 50 |

| Imidazo[1,2-b]pyridazine | GSK-3β | Optimized for brain penetrance | < 10 |

| Illustrative data based on published reports.[11][12] |

Mechanism of Action: ATP-Competitive Kinase Inhibition

Caption: ATP-competitive binding of an inhibitor.

Part 3: Therapeutic Potential and Future Perspectives

The this compound scaffold and its close relatives represent a highly versatile and promising platform for drug discovery. The demonstrated success in targeting distinct and highly valuable protein classes—STING agonists for immunotherapy and kinases for oncology—underscores its potential.

Current Standing:

-

STING Agonists: The discovery of potent, systemically available STING agonists from this class, such as compound A4, represents a significant advance.[8] These compounds have shown robust anti-tumor activity in preclinical models and are promising candidates for further development.[8][9]

-

Kinase Inhibitors: The related imidazo[1,2-b]pyridazine scaffold has yielded clinical candidates and brain-penetrant inhibitors for neurodegenerative diseases, validating the core's utility as a "hinge-binding" motif.[3][12]

Future Directions:

-

Scaffold Diversification: The carboxylic acid handle allows for the creation of extensive libraries of amide derivatives, enabling fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and exploration of new interactions within target binding sites.[10]

-

Exploring New Targets: The unique electronic and structural features of this scaffold make it an attractive candidate for screening against other therapeutic targets, such as other immune modulators (e.g., IDO1) or metabolic enzymes.

-

Combination Therapies: In oncology, combining a STING agonist derived from this scaffold with a kinase inhibitor (potentially one based on a similar core) or an immune checkpoint inhibitor could lead to synergistic anti-tumor effects.

The continued exploration of the this compound chemical space is poised to deliver next-generation therapeutics with novel mechanisms of action and improved clinical profiles.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Item - Design, StructureâActivity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2âb]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

The Structure-Activity Relationship of Pyridazine Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole moment, and lower lipophilicity compared to a phenyl ring, make it an attractive core for the design of potent and selective inhibitors targeting a wide array of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyridazine-based inhibitors, offering insights into the rational design and optimization of this important class of therapeutic agents. We will explore the causal relationships behind experimental choices in SAR studies, detail key experimental protocols, and provide visual representations of core concepts to empower researchers in their drug development endeavors.

Core Principles of Pyridazine SAR Studies: A Strategic Approach

A successful SAR campaign for pyridazine inhibitors hinges on a systematic exploration of how chemical modifications to the pyridazine core and its substituents influence biological activity. The primary goals are to enhance potency, improve selectivity against off-target molecules, and optimize pharmacokinetic properties. A typical workflow for a pyridazine inhibitor SAR study is depicted below.

References

6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic building block, this compound. We will delve into its fundamental physicochemical properties, outline a robust synthetic strategy, discuss methods for its characterization, and explore its applications within the broader context of modern drug discovery.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural diversity and specific physicochemical properties necessary for effective drug-target interactions. Among these, the pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, has gained significant appreciation for its unique attributes.[1] The inherent polarity, weak basicity, and capacity for robust hydrogen bonding make pyridazine-containing molecules valuable candidates in drug design.[1] These properties can enhance aqueous solubility, reduce cytochrome P450 inhibition, and mitigate interactions with off-target proteins like the hERG potassium channel.[1]

The specific compound of interest, this compound, combines the advantageous pyridazine core with two other critical functional groups: an imidazole ring and a carboxylic acid. This strategic combination makes it a highly versatile scaffold for creating complex molecules with potential biological activity, particularly as a key reactant in the synthesis of GPR119 modulators.[2]

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the starting point for any research and development endeavor. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₄O₂ | [3][4] |

| Molecular Weight | 190.161 g/mol | [4] |

| Monoisotopic Mass | 190.04907 Da | [3] |

| CAS Number | 610278-97-2 | [2][4] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=CC(=NN=C1C(=O)O)N2C=CN=C2 | [3] |

| Appearance | Off-white solid (typical for related compounds) | [5] |

Structural Representation

The two-dimensional structure of the molecule highlights the fusion of the pyridazine and imidazole rings, along with the carboxylic acid moiety crucial for further chemical modifications.

Caption: 2D structure of this compound.

Proposed Synthesis Protocol

While specific synthesis literature for this exact molecule is sparse, a logical and efficient pathway can be designed based on established organometallic cross-coupling reactions and nucleophilic aromatic substitution principles commonly employed for pyridazine functionalization.[6][7] The following multi-step protocol provides a self-validating system, starting from commercially available precursors.

Experimental Rationale

The proposed synthesis leverages a sequential functionalization strategy. Starting with 3,6-dichloropyridazine, the first step involves a selective nucleophilic aromatic substitution (SNA) with imidazole. The choice of a di-halogenated starting material is strategic; the chlorine atoms have different reactivities, often allowing for sequential and controlled substitution. The subsequent step employs a palladium-catalyzed cyanation, a robust method for introducing a carbon-based functional group that can be readily hydrolyzed to the desired carboxylic acid. This avoids harsh oxidation conditions that could compromise the integrity of the heterocyclic rings.

Step-by-Step Methodology

-

Step 1: Synthesis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

-

Causality: K₂CO₃ acts as a base to deprotonate the imidazole, forming a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of SNA reaction. The elevated temperature is necessary to overcome the activation energy for the substitution.

-

Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

-

Step 2: Synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carbonitrile

-

In a reaction vessel, combine the 3-chloro-6-(1H-imidazol-1-yl)pyridazine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.05 eq) with a suitable phosphine ligand like dppf (0.1 eq).

-

Add anhydrous DMF as the solvent and degas the mixture with argon or nitrogen.

-

Heat the reaction to 120 °C for 8-12 hours.

-

Causality: This is a classic palladium-catalyzed cross-coupling reaction. The palladium catalyst facilitates the oxidative addition into the C-Cl bond, followed by transmetalation with the zinc cyanide complex and reductive elimination to form the C-CN bond.

-

Work-up involves cooling, filtering through celite to remove the catalyst, and extracting the product. Purification is typically achieved via column chromatography.

-

-

Step 3: Hydrolysis to this compound

-

Suspend the nitrile intermediate in a mixture of water and ethanol.

-

Add a strong base, such as sodium hydroxide (NaOH, 5.0 eq), and heat the mixture to reflux (approx. 100 °C) for 6-10 hours.

-

Causality: The nitrile is hydrolyzed to the carboxylic acid under basic conditions. The reaction proceeds via the formation of a carboxylate salt.

-

After cooling the reaction to room temperature, carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~3-4.

-

The desired carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques is employed. Below are the expected results based on the molecule's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see distinct signals for the three protons on the pyridazine ring and the three protons on the imidazole ring, each with characteristic chemical shifts and coupling patterns. The carboxylic acid proton would likely appear as a broad singlet far downfield (>13 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm).

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the analysis should reveal a prominent ion peak corresponding to the molecular weight. For example, in positive ion mode ([M+H]⁺), the expected m/z would be approximately 191.056.[3] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, matching the calculated exact mass of the molecular formula C₈H₆N₄O₂.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands, including a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=N/C=C stretching vibrations in the 1600-1400 cm⁻¹ region, confirming the presence of the key functional groups.

Applications in Drug Discovery and Development

The true value of a chemical building block is realized in its application. This compound is a prime example of a scaffold designed for purpose in medicinal chemistry.

Role as a Versatile Scaffold

The molecule's structure is a composite of three key pharmacophoric features:

-

Pyridazine Core: Provides a polar, hydrogen-bond-accepting heterocyclic system. Its dipole moment can be crucial for engaging in π-π stacking interactions within a protein's active site.[1]

-

Imidazole Ring: A common motif in bioactive compounds, it can act as a hydrogen bond donor or acceptor and is often used as a bioisostere for other aromatic rings.

-

Carboxylic Acid Handle: This functional group is exceptionally useful. It can engage in strong ionic or hydrogen-bonding interactions with basic residues (like lysine or arginine) in a target protein. Furthermore, it serves as a synthetic handle for amide bond formation, allowing for the straightforward attachment of other molecular fragments to explore the surrounding chemical space.

Targeted Application: GPR119 Modulators

The documented use of this compound is as a reactant in preparing cyclopropylheteroarylpiperidinylheteroarylcaboxamide derivatives, which function as GPR119 modulators.[2] G protein-coupled receptor 119 (GPR119) is a target of significant interest for the treatment of type 2 diabetes and other metabolic disorders. Modulators of this receptor can stimulate insulin secretion and promote the release of incretin hormones. The carboxylic acid group on the pyridazine core is the reactive site for coupling with an amine-containing fragment to build the final, more complex drug candidate.

Caption: Use of the core scaffold in fragment-based drug design.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery. Its molecular formula (C₈H₆N₄O₂) and weight (190.161 g/mol ) are precisely known.[3][4] The molecule's design, combining the favorable properties of the pyridazine and imidazole rings with a versatile carboxylic acid handle, makes it an attractive starting point for synthesizing libraries of compounds aimed at complex biological targets like GPR119.[2] The proposed synthetic and analytical methodologies outlined in this guide provide a clear and robust framework for researchers to produce and validate this valuable compound for their research and development pipelines.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 610278-97-2 [chemicalbook.com]

- 3. PubChemLite - this compound (C8H6N4O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridazine synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Predicted Biological Activity of C8H6N4O2: A Focus on Pteridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C8H6N4O2 represents a variety of isomers, each with the potential for distinct biological activities. Among these, pteridine derivatives stand out for their significant roles in various biological processes and their therapeutic potential.[1][2] This guide provides a comprehensive technical overview of the predicted biological activity of a representative C8H6N4O2 pteridine isomer, xanthopterin. We will delve into its physicochemical properties, predicted biological activities based on computational and experimental data, and potential mechanisms of action. Furthermore, this guide outlines a detailed experimental workflow for validating these predictions, aiming to provide a robust framework for researchers in drug discovery and development.

Introduction: The Significance of Pteridine Scaffolds

Pteridines are heterocyclic compounds composed of fused pyrazine and pyrimidine rings.[1][3][4] This core structure is found in a variety of naturally occurring and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] Many pteridine derivatives are involved in crucial biological functions, acting as pigments, enzymatic cofactors, and signaling molecules in the immune system.[2] The therapeutic potential of pteridine-based compounds is well-established, with several derivatives being used as anticancer, anti-inflammatory, antimicrobial, and diuretic agents.[1][2]

Given the rich biological landscape of pteridines, this guide will focus on Xanthopterin (2-amino-4,6-dihydroxypteridine) , a prominent and biologically relevant isomer of C8H6N4O2. Understanding the predicted activities of xanthopterin can provide a foundational model for exploring other C8H6N4O2 isomers and their potential as therapeutic agents.

Physicochemical Properties and ADMET Predictions

A molecule's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Computational tools are invaluable for predicting these properties in the early stages of drug discovery.[5][6][7][8][9]

Table 1: Predicted Physicochemical and ADMET Properties of Xanthopterin (C8H6N4O2)

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 190.16 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five).[6] |

| LogP (Octanol/Water Partition Coefficient) | -0.9 | Indicates high hydrophilicity, which may affect membrane permeability but suggests good aqueous solubility. |

| Hydrogen Bond Donors | 4 | Contributes to solubility and potential for target binding. |

| Hydrogen Bond Acceptors | 6 | Influences solubility and interaction with biological targets. |

| Topological Polar Surface Area (TPSA) | 119.8 Ų | Suggests potentially low oral bioavailability if it exceeds 140 Ų. |

| Aqueous Solubility | High | Favorable for formulation and in vivo administration. |

| Blood-Brain Barrier (BBB) Permeability | Low | Predicted to have limited penetration into the central nervous system. |

| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions.[7] |

| AMES Toxicity | Predicted to be non-mutagenic | Low risk of carcinogenicity.[9] |

| Hepatotoxicity | Low probability | Reduced risk of liver damage.[9] |

Note: These values are predictions generated from various computational models and require experimental validation.

The predicted ADMET profile suggests that while xanthopterin has favorable solubility and a good initial safety profile, its high polarity might limit oral absorption and BBB penetration. These are critical factors to consider in the design of therapeutic applications.

Predicted Biological Activities and Mechanisms of Action

The biological activity of pteridine derivatives is diverse, often stemming from their ability to interact with various enzymes and receptors.[1][2]

Primary Predicted Activity: Enzyme Inhibition

Based on the structural similarity of xanthopterin to known enzyme inhibitors, its primary predicted biological activity is the inhibition of enzymes involved in nucleotide metabolism and inflammatory pathways.

-

Dihydrofolate Reductase (DHFR) Inhibition: Many pteridine derivatives, such as methotrexate, are potent inhibitors of DHFR, an enzyme crucial for the synthesis of nucleotides and amino acids.[2] Inhibition of DHFR disrupts DNA synthesis, leading to an antiproliferative effect. This makes DHFR a key target in cancer chemotherapy.

-

Xanthine Oxidase (XO) Inhibition: Xanthopterin's structure shares features with xanthine, the natural substrate for xanthine oxidase. This enzyme plays a key role in purine metabolism and its overactivity is implicated in hyperuricemia and gout. Inhibition of XO is a therapeutic strategy for these conditions.

-

Cyclooxygenase (COX) Inhibition: Some pteridine derivatives have demonstrated anti-inflammatory properties.[2] This may be mediated through the inhibition of COX enzymes (COX-1 and COX-2), which are central to the inflammatory cascade.

Hypothesized Signaling Pathway Involvement

The predicted enzyme inhibitory activities of xanthopterin suggest its potential to modulate key signaling pathways:

Caption: Predicted signaling pathway modulation by Xanthopterin.

Experimental Workflow for Validation

A systematic and rigorous experimental approach is essential to validate the computationally predicted biological activities of xanthopterin.

In Vitro Enzyme Inhibition Assays

The initial step is to perform in vitro enzyme inhibition assays to confirm the direct interaction of xanthopterin with its predicted targets.[10][11][12][13][14]

Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Obtain purified recombinant human DHFR, XO, and COX-2 enzymes and their respective substrates. Prepare stock solutions of the enzymes and substrates in appropriate assay buffers.

-

Compound Preparation: Prepare a stock solution of xanthopterin in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the assay buffer, the enzyme, and varying concentrations of xanthopterin or a known inhibitor (positive control).

-

Incubate the mixture for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Cell-Based Assays

Following confirmation of in vitro activity, cell-based assays are crucial to assess the compound's effects in a more biologically relevant context.

Table 2: Recommended Cell-Based Assays

| Assay | Cell Line | Purpose |

| Antiproliferation Assay (MTT or CellTiter-Glo) | A549 (lung cancer), MCF-7 (breast cancer) | To evaluate the cytotoxic and antiproliferative effects of xanthopterin. |

| Uric Acid Production Assay | HepG2 (liver cancer) cells stimulated with xanthine | To measure the inhibition of cellular xanthine oxidase activity. |

| Prostaglandin E2 (PGE2) Immunoassay | RAW 264.7 (macrophage) cells stimulated with LPS | To quantify the anti-inflammatory effect by measuring the inhibition of COX-2-mediated PGE2 production. |

Experimental Workflow Diagram

Caption: A streamlined workflow for validating the biological activity of C8H6N4O2 isomers.

Potential Therapeutic Applications and Future Directions

The predicted biological activities of xanthopterin suggest its potential as a lead compound for the development of new therapeutics in several areas:

-

Oncology: Its potential antiproliferative activity through DHFR inhibition warrants further investigation in various cancer models.

-

Inflammatory Disorders: Inhibition of COX-2 and XO could make it a candidate for treating inflammatory conditions such as arthritis and gout.

-

Metabolic Diseases: By targeting xanthine oxidase, it could be explored for the management of hyperuricemia.

Future research should focus on a comprehensive structure-activity relationship (SAR) study of xanthopterin and other C8H6N4O2 isomers to optimize their potency, selectivity, and pharmacokinetic properties. Advanced computational methods, such as molecular docking and dynamics simulations, can further elucidate the binding modes of these compounds to their respective targets, guiding the design of more effective and safer drug candidates.[15][16][17][18][19]

Conclusion

The C8H6N4O2 molecular formula, particularly as represented by the pteridine isomer xanthopterin, holds significant promise for the development of novel therapeutic agents. This guide has provided a technical framework for understanding and validating its predicted biological activities. Through a combination of computational predictions and a structured experimental workflow, researchers can systematically explore the therapeutic potential of this and other related heterocyclic compounds, ultimately contributing to the advancement of drug discovery and development.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pteridine - Wikipedia [en.wikipedia.org]

- 4. Pteridine | C6H4N4 | CID 1043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 6. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. blog.biobide.com [blog.biobide.com]

- 11. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. cs230.stanford.edu [cs230.stanford.edu]

- 16. researchgate.net [researchgate.net]

- 17. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E [pubs.rsc.org]

- 18. Advances in computational methods to predict the biological activity of compounds | Semantic Scholar [semanticscholar.org]

- 19. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

Procuring 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic Acid: A Technical Guide for Researchers

Introduction: The Significance of a Niche Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in medicinal chemistry, prized for their ability to engage in diverse biological interactions.[1][2][3] Among these, 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (CAS No. 610278-97-2) has emerged as a valuable intermediate. Its unique architecture, featuring both a pyridazine and an imidazole ring, offers a geometrically precise arrangement of hydrogen bond donors and acceptors, making it a key component in the synthesis of advanced pharmaceutical agents. Notably, it serves as a reactant in the preparation of potent GPR119 modulators, highlighting its role in developing treatments for metabolic disorders.[4]

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the procurement and qualification of this essential reagent. Moving beyond a simple list of vendors, we will explore the technical nuances of supplier evaluation, in-house quality control, and best practices for handling and storage, ensuring the integrity of your research from the very first step.

Identifying Commercial Suppliers

The initial step in procurement is identifying potential vendors. This compound is a specialized building block, typically available from suppliers that focus on intermediates for research and development rather than bulk commodity chemicals. Our market survey has identified several reputable suppliers offering this compound.

It is crucial to recognize that these suppliers often fall into different categories:

-

Manufacturers: Companies that synthesize the compound in-house, offering greater control over quality and potentially larger batch sizes.

-

Distributors/Marketplaces: Aggregators that list products from various manufacturers. They provide convenience but may have less direct control over the supply chain.

A non-exhaustive list of commercial sources is provided below for initial screening. Researchers should always perform direct inquiries to obtain the most current information on availability, purity, and pricing.

| Supplier Name | Headquarters Location | Typical Purity Offered | Notes |

| AiFChem (an XtalPi company) | Somerville, MA, USA | >95% | Focuses on AI-driven chemical synthesis and production.[5] |

| Ambeed, Inc. | Buffalo Grove, IL, USA | >95% | Specializes in building blocks and advanced intermediates.[5] |

| BLD Pharmatech Ltd. | Shanghai, China | ≥97% | Manufacturer and supplier of building blocks for various industries.[5][6] |

| Chemenu Inc. | Shanghai, China | >95% | Contract research organization and supplier.[5] |

| Amerigo Scientific | 95% | Supplier for research use chemicals.[7] |

Note: This table is for informational purposes. Availability, purity, and specifications are subject to change. Direct consultation with suppliers is mandatory.

A Framework for Supplier Selection and Qualification

Choosing the right supplier is a risk-management exercise. The consistency and purity of your starting materials directly impact experimental reproducibility and the validity of your results. A robust qualification process is therefore not optional. The following workflow provides a structured approach to evaluating and selecting a supplier for this compound.

Essential In-House Quality Control (QC)

While a supplier's Certificate of Analysis (CoA) provides a baseline, independent verification is paramount for ensuring scientific integrity. Upon receiving a new batch of this compound, the following analytical protocols should be considered standard procedure.

Protocol 1: Identity Verification via ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. It confirms the presence of the key functional groups and the specific arrangement of protons on the imidazole and pyridazine rings, verifying that you have the correct molecule.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acid proton.

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis:

-